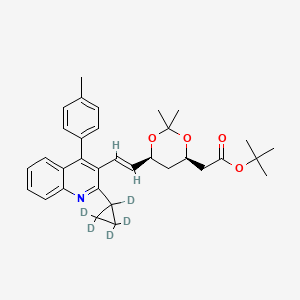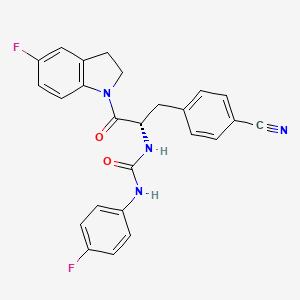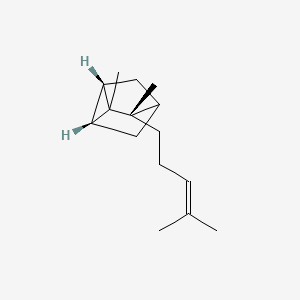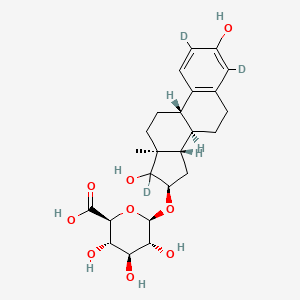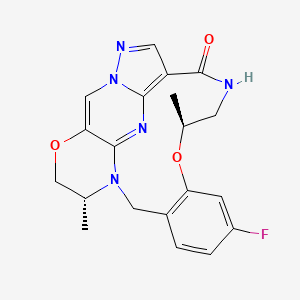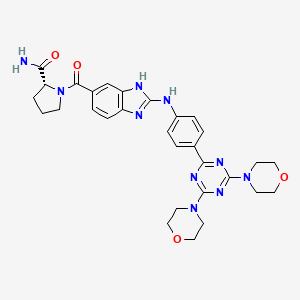
PI3K/mTOR Inhibitor-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K/mTOR Inhibitor-6 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers and other diseases, making this compound a significant compound in therapeutic research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:
Formation of the core structure: This step often includes the use of specific reagents and catalysts to form the core structure of the inhibitor.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality and yield. The process may also involve stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
PI3K/mTOR Inhibitor-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
PI3K/mTOR Inhibitor-6 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.
Biology: Investigates cellular processes such as autophagy, apoptosis, and cell cycle regulation.
Medicine: Explores therapeutic potential in treating cancers, neurodegenerative diseases, and metabolic disorders.
作用机制
PI3K/mTOR Inhibitor-6 exerts its effects by targeting the PI3K and mTOR pathways. It binds to the active sites of PI3K and mTOR, inhibiting their kinase activity. This leads to the suppression of downstream signaling pathways, including the Akt pathway, which is crucial for cell survival and proliferation. The inhibition of these pathways results in reduced cell growth, induction of apoptosis, and inhibition of angiogenesis .
相似化合物的比较
Similar Compounds
PI3K Inhibitors: Idelalisib, Alpelisib.
mTOR Inhibitors: Everolimus, Temsirolimus.
Dual PI3K/mTOR Inhibitors: BEZ235, GDC-0980
Uniqueness
PI3K/mTOR Inhibitor-6 is unique in its dual inhibition of both PI3K and mTOR pathways. This dual targeting enhances its therapeutic potential by simultaneously blocking two critical signaling nodes, reducing the likelihood of resistance development and providing a more comprehensive inhibition of cancer cell growth .
属性
分子式 |
C30H34N10O4 |
|---|---|
分子量 |
598.7 g/mol |
IUPAC 名称 |
(2R)-1-[2-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)anilino]-3H-benzimidazole-5-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H34N10O4/c31-25(41)24-2-1-9-40(24)27(42)20-5-8-22-23(18-20)34-28(33-22)32-21-6-3-19(4-7-21)26-35-29(38-10-14-43-15-11-38)37-30(36-26)39-12-16-44-17-13-39/h3-8,18,24H,1-2,9-17H2,(H2,31,41)(H2,32,33,34)/t24-/m1/s1 |
InChI 键 |
CWWWLWINFJYDAB-XMMPIXPASA-N |
手性 SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


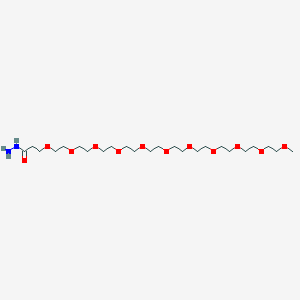
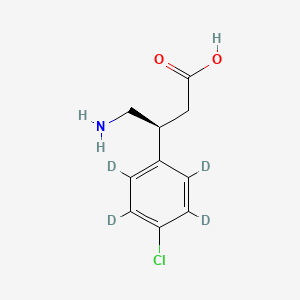
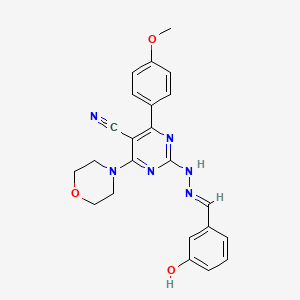
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
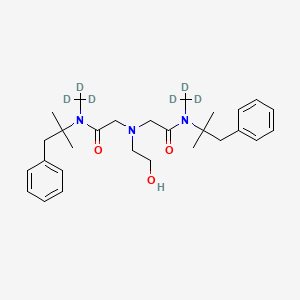
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
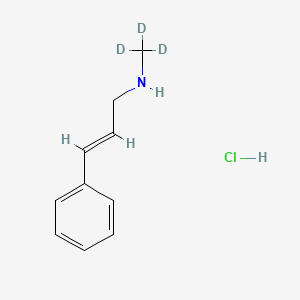
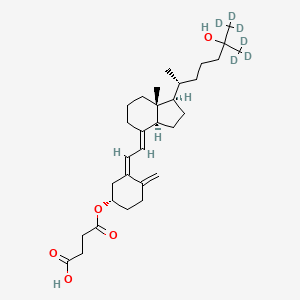
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
